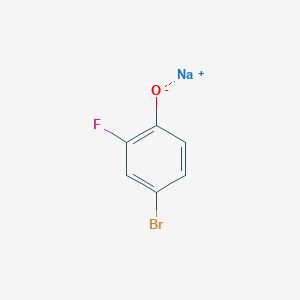

Sodium 4-bromo-2-fluorophenolate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 4-bromo-2-fluorophenolate is a chemical compound with the molecular formula C₆H₃BrFNaO. It is a phenolate derivative, characterized by the presence of bromine and fluorine substituents on the aromatic ring.

準備方法

Synthetic Routes and Reaction Conditions: Sodium 4-bromo-2-fluorophenolate can be synthesized through the reaction of 4-bromo-2-fluorophenol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the phenol group is deprotonated by the sodium hydroxide, forming the sodium phenolate salt. The reaction can be represented as follows:

C6H3BrF(OH)+NaOH→C6H3BrF(ONa)+H2O

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The phenolate group can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 4-methoxy-2-fluorophenolate or 4-bromo-2-methoxyphenolate can be formed.

Oxidation Products: Oxidized derivatives like quinones may be produced.

Reduction Products: Reduced forms of the phenolate, such as hydroquinones, can be obtained.

科学的研究の応用

Organic Synthesis

Starting Material for Synthesis

Sodium 4-bromo-2-fluorophenolate serves as an important precursor in the synthesis of various organic compounds. It can be used to produce:

- 4-Bromo-2-fluoro-6-iodoanisole : Achieved through iodination and methylation processes.

- 2-Phenylpyran-4-ones : Evaluated for their activity as cyclooxygenase-2 inhibitors, which are relevant in anti-inflammatory drug development .

Reactions Involving this compound

The compound can undergo several types of reactions, including:

- Nucleophilic Aromatic Substitution : The bromine and fluorine atoms can be substituted with other functional groups.

- Oxidation Reactions : The phenolic group can be oxidized to form quinones or other derivatives.

- Reduction Reactions : It can undergo reduction to remove halogen atoms or reduce the phenolic group .

Medicinal Chemistry

Pharmaceutical Development

This compound is utilized in the development of pharmaceuticals targeting specific enzymes or receptors. Notably, derivatives synthesized from this compound have been studied for their potential as:

- Cyclooxygenase Inhibitors : Compounds derived from this compound have shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

Case Study: Antimicrobial Activity

Research has demonstrated that synthesized derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This highlights its potential utility in developing new antimicrobial agents .

Materials Science

Specialty Chemicals and Polymers

In industrial applications, this compound is involved in producing specialty chemicals and advanced materials. Its derivatives are utilized in:

- Liquid Crystals : Compounds derived from this compound are explored for their applications in liquid crystal technologies .

- Insecticides : It plays a role in synthesizing phosphoric acid amides that are useful as insecticides .

Table 1: Synthetic Routes and Products

| Starting Material | Product | Reaction Type |

|---|---|---|

| This compound | 4-Bromo-2-fluoro-6-iodoanisole | Iodination and Methylation |

| This compound | 2-Phenylpyran-4-one | Cyclooxygenase Inhibition |

| This compound | Specialty Chemicals | Various Synthetic Routes |

Table 2: Applications Overview

| Application Area | Examples of Use |

|---|---|

| Organic Synthesis | Precursor for various organic compounds |

| Medicinal Chemistry | Development of COX inhibitors and antimicrobial agents |

| Materials Science | Production of liquid crystals and insecticides |

作用機序

The mechanism of action of sodium 4-bromo-2-fluorophenolate involves its interaction with molecular targets, such as enzymes or receptors. The phenolate group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity, leading to its observed effects.

類似化合物との比較

- Sodium 4-bromo-2-chlorophenolate

- Sodium 4-bromo-2-iodophenolate

- Sodium 4-chloro-2-fluorophenolate

Comparison: Sodium 4-bromo-2-fluorophenolate is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric properties. Compared to its analogs, such as sodium 4-bromo-2-chlorophenolate, the fluorine atom in this compound provides higher electronegativity, potentially leading to different reactivity and interaction profiles .

生物活性

Sodium 4-bromo-2-fluorophenolate is a compound that has garnered attention in various fields due to its biological activity, particularly in agricultural and pharmaceutical applications. This article delves into the biological properties of this compound, highlighting its synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is a derivative of phenol, characterized by the presence of bromine and fluorine substituents on the aromatic ring. The general structure can be represented as follows:

The synthesis typically involves the bromination and fluorination of phenolic compounds. Various methods have been documented for the preparation of similar derivatives, often utilizing solvents like chloroform in conjunction with nitrating agents such as sulfuric and nitric acid to achieve high yields and purity .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly against various strains of bacteria and fungi. Studies have shown that its derivatives possess higher fungicidal activity compared to other phenolic compounds. For instance, a comparative analysis indicated that fluoro-nitrophenols derived from this compound demonstrated enhanced efficacy against plant pathogens, making them suitable for agricultural applications .

Table 1: Antimicrobial Efficacy Against Common Pathogens

| Compound | MIC (mg/L) | Target Organism |

|---|---|---|

| This compound | 0.39–3.12 | Methicillin-sensitive Staphylococcus aureus |

| Fluoro-nitrophenols | Varies | Various fungal pathogens |

| Benzosiloxaboroles | ≤ 6.25 | Enterococcus faecalis |

The antimicrobial action is believed to stem from the ability of this compound to disrupt cellular membranes and interfere with metabolic processes in microorganisms. This disruption can lead to increased permeability of the cell membrane, ultimately resulting in cell lysis and death .

Case Studies

- Agricultural Applications : In a study focusing on agricultural chemicals, this compound was tested for its effectiveness as a fungicide. Results indicated that it outperformed traditional fungicides in terms of both speed and breadth of action against common agricultural pathogens .

- Pharmaceutical Research : Research exploring the use of this compound in pharmaceutical formulations revealed its potential as an antibacterial agent. The compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with minimal inhibitory concentration (MIC) values indicating strong antibacterial properties .

特性

IUPAC Name |

sodium;4-bromo-2-fluorophenolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO.Na/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCYAMCEOQBFML-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNaO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635433 |

Source

|

| Record name | Sodium 4-bromo-2-fluorophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154868-20-9 |

Source

|

| Record name | Sodium 4-bromo-2-fluorophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。